4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
4-Phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a sulfonamide-based benzamide derivative characterized by a central benzamide scaffold substituted with a phenyl group at the 4-position and a sulfamoyl-linked thiazole moiety at the para position of the adjacent phenyl ring. The thiazole ring and sulfonamide group are critical pharmacophores, contributing to hydrogen bonding and electrostatic interactions with biological targets .
Properties
IUPAC Name |
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-21(18-8-6-17(7-9-18)16-4-2-1-3-5-16)24-19-10-12-20(13-11-19)30(27,28)25-22-23-14-15-29-22/h1-15H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXYDYXLXLFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide exhibit notable antibacterial properties. Studies have shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria, including strains like Bacillus cereus and Pseudomonas aeruginosa .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to targets involved in cancer and infectious diseases. The thiazole moiety is known to enhance binding affinity to specific enzymes, making it a promising scaffold for drug development .
Case Study 1: Antibacterial Evaluation
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity. Compounds were subjected to minimum inhibitory concentration (MIC) tests, revealing effective inhibition against multiple bacterial strains .
Another research article detailed the synthesis of related thiazole compounds and their evaluation for biological activity. The results indicated that certain modifications to the thiazole ring could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Potential Future Applications
Given its promising biological activities, this compound could be further explored for:
- Cancer Therapeutics : Due to its enzyme inhibition properties.
- Antimicrobial Agents : As a basis for developing new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Investigating its effects on inflammatory pathways could yield new therapeutic options.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance reactivity and binding to targets like histone deacetylases (HDACs) by increasing electrophilicity .
- Bulky Substituents (e.g., tert-Butyl) : Improve metabolic stability but may hinder membrane permeability due to increased molecular weight .
- Aromatic vs. Aliphatic Substituents : Phenyl and benzoyl groups contribute to π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .
Table 2. Reaction Efficiency Comparison
Enzyme Inhibition
- HDAC Inhibition: The parent compound’s structural analog, CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide), inhibits HDAC-1/2 at IC₅₀ = 2–5 μM, inducing histone hyperacetylation in cancer cells . The chloro derivative may exhibit enhanced activity due to increased electrophilicity .
- EP2 Receptor Modulation : Piperidinyl phenyl benzamides (e.g., CID890517) show potentiation of EP2 receptors (fold shift = 3.2–4.5), dependent on para-substituted fluorobenzamide moieties .
Antimicrobial Activity
- N4-Benzoylsulfathiazole : Demonstrates antitubercular activity (MIC = 8–16 μg/mL) against Mycobacterium tuberculosis, attributed to sulfonamide-thiazole synergy .
Spectral and Analytical Data
- IR Spectroscopy : Thiazole C=S and sulfonamide S=O stretches appear at 1243–1258 cm⁻¹ and 1150–1170 cm⁻¹, respectively, confirming structural integrity .
- NMR Analysis : Aromatic protons in the parent compound resonate at δ 7.4–8.1 ppm, with distinct splitting patterns for para-substituted phenyl groups .
Biological Activity
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known by its CAS number 313254-87-4, is a synthetic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a benzamide core and thiazole moiety, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, the thiazole ring is known for its ability to modulate enzyme activity and receptor binding.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related thiazole compounds. For instance, derivatives similar to this compound have shown efficacy against Candida albicans and Candida parapsilosis, with minimal inhibitory concentration (MIC) values comparable to established antifungals like ketoconazole . The mechanism involves inhibition of ergosterol synthesis by targeting the enzyme CYP51, which is crucial for fungal cell membrane integrity.
Antimicrobial Properties
The compound has been explored for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and receptors, potentially leading to inhibition of bacterial growth. This is particularly relevant in the context of increasing antibiotic resistance.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of compounds related to this compound. These studies often include:
- Antifungal Testing : Compounds are tested against various fungal strains to determine their MIC values.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.85 |
| 2e | Candida parapsilosis | 1.23 |
| Ketoconazole | Candida spp. | 1.85 |
- Antibacterial Activity : Similar compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have documented the synthesis and characterization of thiazole derivatives that exhibit biological activity similar to that of this compound. For example:
- Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their antifungal activities against C. albicans. The results indicated that modifications at specific positions significantly enhanced antifungal efficacy .
- Molecular Docking Studies : In silico docking studies have shown that these compounds can effectively bind to the active sites of key enzymes involved in fungal metabolism, suggesting a strong potential for further development as antifungal agents .
Q & A
Basic Questions
Q. What synthetic strategies are employed to prepare 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, and how is structural purity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 4-aminophenylsulfonamide derivatives with thiazole-containing intermediates under reflux conditions. Key steps include using polar aprotic solvents (e.g., DMF) and catalysts like LiH or Na2CO3 to facilitate nucleophilic substitutions . Structural validation employs Fourier-transform infrared spectroscopy (FT-IR) to confirm sulfonamide and benzamide functional groups, while nuclear magnetic resonance (NMR) (¹H and ¹³C) verifies regiochemistry. Elemental analysis (C, H, N, S) ensures purity by matching experimental and theoretical values within ±0.4% .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) determines molecular weight accuracy, while differential scanning calorimetry (DSC) identifies melting points to assess crystallinity. Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the enzyme inhibition mechanisms of this compound?
- Methodological Answer : Target engagement studies involve:
- Enzyme Kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots using purified bacterial acps-pptase or tyrosinase isoforms .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by crystallographic data of homologous enzymes (e.g., PDB IDs 1T9E, 3NMQ) .
Q. How can contradictions in reported biological activity (e.g., variable IC50 values) be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or structural analogs. Resolve by:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications to the thiazole ring (e.g., halogenation) or benzamide substituents (e.g., trifluoromethyl groups) to isolate pharmacophores .
- Orthogonal Assays : Compare inhibition in cell-free (enzymatic) vs. cell-based (e.g., MIC in E. coli) assays to distinguish target specificity from membrane permeability effects .
Q. What computational approaches are used to predict the compound’s binding affinity and pharmacokinetic properties?
- Methodological Answer :
- Docking Simulations : Optimize binding modes using induced-fit docking to account for protein flexibility .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability under physiological conditions .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions based on substituent effects (e.g., sulfonamide hydrophilicity vs. benzamide lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
